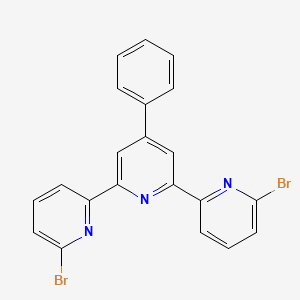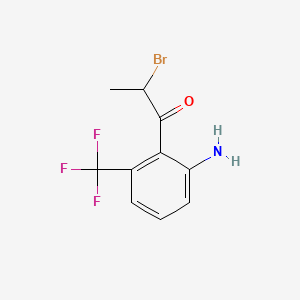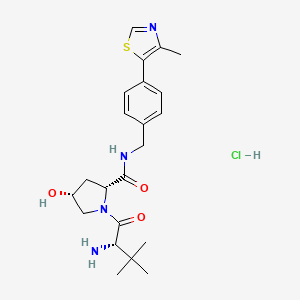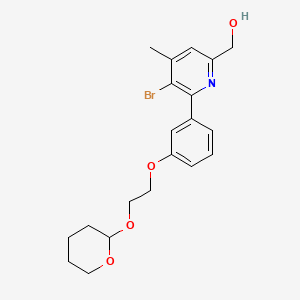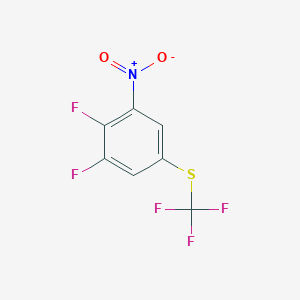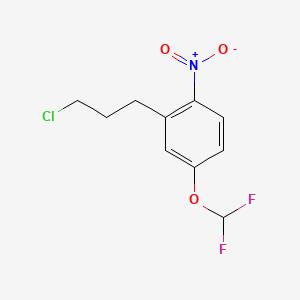
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. These methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may yield compounds with additional oxygen-containing functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions may yield fluorinated benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The presence of iodine atoms makes it suitable for use in radioiodination techniques.
Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of iodine and fluorine atoms, which can participate in various types of interactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: This compound has a similar structure but with different positions of the substituents. It may exhibit different reactivity and applications.
1-Fluoro-2-(fluoromethyl)benzene: This compound lacks the iodine atoms and has different chemical properties and reactivity.
1-Fluoro-3-iodobenzene: This compound has only one iodine atom and one fluorine atom, making it less reactive in certain types of reactions
The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
5-fluoro-1-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
InChI Key |
OJLKEEUYNXLYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CF)I)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


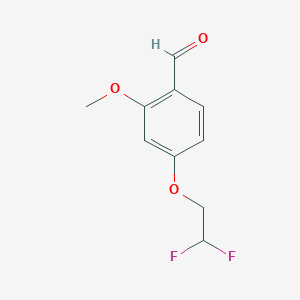
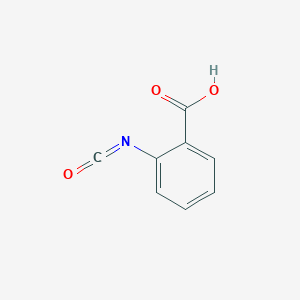

![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)

